molecular formula C18H19NO4 B5849605 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide

4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide

Cat. No.: B5849605
M. Wt: 313.3 g/mol
InChI Key: JUWVYIAHGQTBJT-UHFFFAOYSA-N
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Description

4-(2,5-Dimethoxybenzoyl)-N,N-dimethylbenzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a benzoyl group substituted with two methoxy groups at the 2 and 5 positions, and a dimethylamino group attached to the benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide typically involves the acylation of N,N-dimethylbenzamide with 2,5-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions generally include:

    Solvent: Dichloromethane or chloroform

    Temperature: Room temperature to reflux

    Reaction Time: Several hours to overnight

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-(2,5-Dimethoxybenzoyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like halogens (e.g., bromine) or alkyl halides in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

4-(2,5-Dimethoxybenzoyl)-N,N-dimethylbenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.

    Modulating Receptors: Interacting with receptors on cell surfaces to alter cellular responses.

    Affecting Signal Transduction Pathways: Influencing pathways that regulate cell growth, differentiation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethoxybenzamide
  • N,N-Dimethylbenzamide
  • 4-(2,5-Dimethoxybenzoyl)benzoic acid

Uniqueness

4-(2,5-Dimethoxybenzoyl)-N,N-dimethylbenzamide is unique due to the presence of both methoxy and dimethylamino groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit enhanced stability, solubility, and biological activity.

Properties

IUPAC Name

4-(2,5-dimethoxybenzoyl)-N,N-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO4/c1-19(2)18(21)13-7-5-12(6-8-13)17(20)15-11-14(22-3)9-10-16(15)23-4/h5-11H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUWVYIAHGQTBJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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